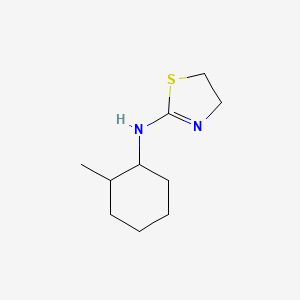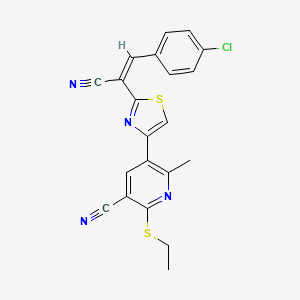
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, similar compounds with potential biological activities are discussed. For instance, compounds with pyridine moieties and carboxamide groups are often explored for their potential therapeutic effects, as seen in the discovery of PHA-543,613, a potent and selective alpha7 nAChR agonist with potential to treat cognitive deficits in schizophrenia . Similarly, furan carboxamide derivatives have been synthesized and characterized for their antioxidant and antitumor activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic chemical building blocks. For example, the synthesis of PHA-543,613 involved the construction of a furo[2,3-c]pyridine ring system attached to an azabicyclo[2.2.2]octane moiety . Similarly, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes required careful planning to ensure the correct attachment of the pyridine and furan rings and the subsequent coordination with metal ions . These processes are often guided by structure-activity relationship (SAR) studies to optimize the desired biological properties.
Molecular Structure Analysis
The molecular structure of compounds in this class is often characterized using techniques such as FT-IR, 1H NMR, and HR-MS, as well as single crystal X-ray diffraction for precise structural determination . The molecular orbitals and electronic properties can be computed using density functional theory (DFT) to predict reactivity and interactions with biological targets . The crystal and molecular structure of a related compound, N-(2'-pyridyl)-8,13-dioxodinaphtho[2,1-b:2',3'-d]furan-6-carboxamide, was determined to have triclinic symmetry with intramolecular hydrogen bonds contributing to the stability of the molecular configuration .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the carboxamide group can participate in hydrogen bonding and coordination with metal ions, as seen in the synthesis of metal complexes . The pyridine moiety can act as a ligand in metal coordination chemistry or as an electron-rich site for electrophilic substitution reactions. The furan ring, being an oxygen-containing heterocycle, can undergo various organic transformations, including Diels-Alder reactions, oxidation, and nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential applications. Thermal decomposition studies can provide insights into the stability and decomposition pathways of metal complexes . The antioxidant and antitumor activities of these compounds are often evaluated using assays like DPPH, ABTS, and MTT to determine their potential as therapeutic agents . The pharmacokinetic properties, such as brain penetration and oral bioavailability, are also critical for compounds aimed at treating central nervous system disorders .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Alpha7 Neuronal Nicotinic Acetylcholine Receptor Agonists : Compounds related to "N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide" have been explored for their potential in treating cognitive deficits in schizophrenia through agonism of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). These compounds exhibit potent and selective agonistic activity, demonstrating efficacy in in vivo models related to cognitive performance and auditory sensory gating (Wishka et al., 2006).
Organic Synthesis and Chemical Transformations
Heterocyclic Chemistry : Research into the acid-catalyzed transformations of related compounds has yielded new derivatives of fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine, showcasing the versatility of these compounds in generating diverse molecular architectures (Stroganova et al., 2016).
Supramolecular and Coordination Chemistry
Supramolecular Gelators : Pyridine/pyridinium bisamides based on furan and pyrrole have been designed as new supramolecular gelators. These compounds have applications in selective sensing and drug release, highlighting their potential in developing novel materials for medical and technological applications (Panja et al., 2018).
Pharmacology and Drug Discovery
Antiprotozoal Agents : Compounds structurally similar to "N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide" have been synthesized and evaluated as antiprotozoal agents. Their activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum suggests potential applications in treating diseases caused by these parasites (Ismail et al., 2004).
Propiedades
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(12-8-10-20-11-12)18-13-4-6-14(7-5-13)21-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXKRIEFXSJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=COC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


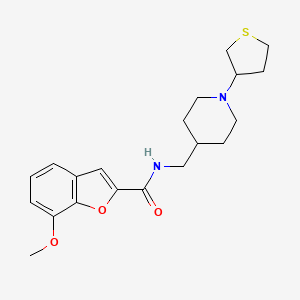
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
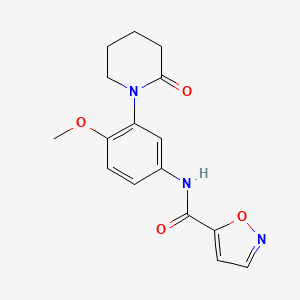
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)
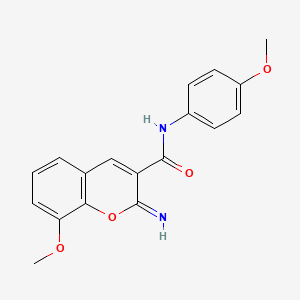

![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)

